molecular formula C8H8F2N2O2 B2745320 (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine CAS No. 2248174-95-8

(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine

Cat. No. B2745320
CAS RN: 2248174-95-8
M. Wt: 202.161
InChI Key: XJGVJNBQJNSEIH-BYPYZUCNSA-N
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Description

(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine, also known as DFE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. DFE is a chiral compound, meaning that it exists in two mirror-image forms, and the (1S)-enantiomer has been found to exhibit a range of interesting properties.

Mechanism of Action

The exact mechanism of action of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain, including the serotonin and norepinephrine systems. (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been found to exhibit both agonistic and antagonistic effects on these systems, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been found to exhibit a range of interesting biochemical and physiological effects. For example, (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been shown to increase the release of dopamine in the brain, which may contribute to its analgesic and antidepressant effects. Additionally, (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been found to exhibit potent antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine for lab experiments is its high potency and selectivity for specific neurotransmitter systems. This makes it a useful tool for investigating the role of these systems in various physiological and pathological processes. However, one limitation of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine. One area of interest is in the development of more efficient synthetic routes for the production of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine and its derivatives. Additionally, further investigation into the mechanism of action of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine could lead to the development of more effective therapeutic agents for the treatment of neurological and inflammatory disorders. Finally, the antioxidant properties of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine could be explored further for their potential applications in the treatment of age-related diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine involves several steps, starting from commercially available starting materials. The general synthetic route involves the reduction of a nitro group to an amine, followed by a resolution step to obtain the desired enantiomer. Several methods have been reported in the literature for the synthesis of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine, including the use of chiral catalysts and asymmetric reduction methods.

Scientific Research Applications

(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of application is in medicinal chemistry, where (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been found to exhibit potent analgesic and anti-inflammatory properties. Additionally, (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

(1S)-1-(2,6-difluoro-4-nitrophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-4(11)8-6(9)2-5(12(13)14)3-7(8)10/h2-4H,11H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVJNBQJNSEIH-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1F)[N+](=O)[O-])F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine

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